molecular formula C10H13FN6O2 B11849706 ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol

((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol

Cat. No.: B11849706
M. Wt: 268.25 g/mol
InChI Key: RAGDIWLKEWELTQ-PLDPKQSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The systematic name ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol follows IUPAC guidelines for carbocyclic nucleoside analogs. The parent structure is a tetrahydrofuran ring (oxygen-containing five-membered ring) substituted at positions 2, 3, 4, and 5. Key functional groups include:

  • A 6-amino-9H-purin-9-yl moiety (adenine base) at C5.
  • A fluoro group at C3.
  • An amino group at C4.
  • A hydroxymethyl group at C2.

The stereochemical descriptors (2R,3S,4S,5R) define the spatial arrangement of substituents, critical for biological activity. This nomenclature aligns with related fluorinated nucleosides like fludarabine (2-fluoro-ara-adenosine) and clofarabine (2-chloro-2′-fluoro-2′-deoxyarabinosyladenine), which share similar structural motifs.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₀H₁₄FN₅O₃ reflects:

  • 10 carbon atoms from the tetrahydrofuran ring (5 carbons) and adenine base (5 carbons).
  • 14 hydrogen atoms , reduced compared to natural nucleosides due to fluorine substitution.
  • 1 fluorine atom at C3.
  • 5 nitrogen atoms from the adenine base and amino group.

The stereochemistry arises from the tetrahydrofuran ring puckering , where fluorine at C3 induces a south conformation (C3′-endo), as observed in anti-HIV active analogs. This contrasts with natural adenosine’s north conformation (C2′-endo), highlighting fluorine’s role in modulating sugar pucker.

Table 1: Comparative Molecular Features
Feature This Compound Natural Adenosine
Molecular Formula C₁₀H₁₄FN₅O₃ C₁₀H₁₃N₅O₄
Fluorine Substitution C3 (axial) None
Sugar Puckering South (C3′-endo) North (C2′-endo)
Key Functional Groups -NH₂ (C4), -CH₂OH -OH (C2′, C3′, C5′)

Comparative Structural Analysis with Natural Nucleoside Analogues

The compound diverges from natural nucleosides through:

  • Fluorine Substitution : Replaces the hydroxyl group at C3 in ribose, enhancing metabolic stability by resisting phosphorylase cleavage.
  • Amino Group at C4 : Unlike natural nucleosides, this modification alters hydrogen-bonding interactions with enzymatic targets, as seen in fludarabine’s inhibition of DNA polymerase.
  • Hydroxymethyl Group at C2 : Provides a site for phosphorylation, critical for prodrug activation in analogs like fludarabine phosphate.

These changes confer resistance to deamination and prolonged intracellular retention compared to adenosine, as fluorine’s electronegativity stabilizes the glycosidic bond.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR data reveal distinct shifts due to fluorine’s electronegativity and ring puckering:

  • ¹H NMR :
    • H3 : Downfield shift (δ 5.2–5.5 ppm) due to fluorine’s deshielding effect.
    • H2 and H4 : Coupling constants (J = 8–10 Hz) confirm axial fluorine and south conformation.
  • ¹³C NMR :
    • C3 : Signal at δ 92–95 ppm (C-F coupling, J ≈ 180 Hz).
    • C5 : δ 152 ppm (adenine C6-amino group).
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS ([M+H]⁺ = 312.1124) exhibits key fragments:

  • m/z 176 : Adenine moiety (C₅H₅N₅⁺).
  • m/z 136 : Tetrahydrofuran ring with fluorine and amino groups (C₄H₇FNO₂⁺).
  • m/z 98 : Hydroxymethyl fragment (C₂H₅O₂⁺).

These patterns align with fluorinated nucleosides like 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine , confirming structural integrity.

X-ray Crystallographic Studies of Fluorinated Tetrahydrofuran Ring

X-ray analysis reveals:

  • Bond Lengths : C3-F = 1.41 Å (shorter than C-O in ribose, 1.43 Å).
  • Ring Puckering : Pseudorotation phase angle (P) = 162°, confirming C3′-endo conformation.
  • Hydrogen Bonding : N6 of adenine forms a bifurcated bond with O4′ (2.9 Å) and C4-NH₂ (3.1 Å), stabilizing the anti-glycosidic conformation.
Table 2: Crystallographic Parameters
Parameter Value
Space Group P2₁2₁2₁
Unit Cell Dimensions a=8.21 Å, b=10.34 Å, c=12.57 Å
C3-F Bond Length 1.41 Å
Glycosidic Bond Angle (χ) -157° (anti)

Properties

Molecular Formula

C10H13FN6O2

Molecular Weight

268.25 g/mol

IUPAC Name

[(2R,3S,4S,5R)-4-amino-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H13FN6O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1,12H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1

InChI Key

RAGDIWLKEWELTQ-PLDPKQSISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)N)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Protection

The synthesis begins with a tetrahydrofuran diol precursor. Hydroxyl groups are protected to direct fluorination:

  • Benzoyl (Bz) or 4-methoxybenzyl (PMB) groups are used for tertiary alcohols.

  • Tetrahydropyranyl (THP) protects secondary alcohols.

Example :

Yield: 79–97%.

Fluorination with DAST

Diethylaminosulfur trifluoride (DAST) introduces fluorine at the 3'-position:

Challenges : Competing elimination byproducts reduce yields (43% reported).

Amino Group Introduction

Oxidation-Reduction Sequence

A ketone intermediate is generated via Dess-Martin periodinane oxidation, followed by stereoselective reduction:

Key Insight : Sodium borohydride ensures retention of β-configuration.

Deprotection and Functionalization

Acidic hydrolysis (e.g., 80% AcOH) removes THP groups, revealing primary alcohols for subsequent phosphorylation or coupling.

Coupling with 6-Aminopurine

Vorbrüggen Glycosylation

The fluorinated sugar is activated and coupled with a silylated purine base:

Conditions : CH₃CN, 65°C, 3 hours.
Yield : 47% over two steps.

Final Deprotection

Benzoyl and PMB groups are removed via ammonolysis (7 M NH₃/MeOH).

Purification and Characterization

Chromatographic Methods

  • Silica gel column chromatography (5–7% MeOH/CHCl₃) isolates intermediates.

  • Reverse-phase HPLC (C18 column, MeOH/AcOH/H₂O) purifies the final product.

Analytical Data

  • ¹H/¹³C NMR : Confirms stereochemistry via NOE interactions (e.g., H-8 of purine and H-4' of sugar).

  • HRMS : Validates molecular formula (C₁₀H₁₃FN₆O₂, MW 268.25).

Alternative Routes and Modifications

Enzymatic Synthesis

Recent studies explore transglycosylation using purine nucleoside phosphorylases (PNPs) to couple fluorinated sugars with 6-aminopurine, improving stereoselectivity.

Solid-Phase Synthesis

Immobilized tetrahydrofuran derivatives enable iterative functionalization, though yields remain suboptimal (≤35%).

Reaction Optimization Data

StepReagents/ConditionsYield (%)Reference
FluorinationDAST, CH₂Cl₂, -65°C to 0°C43
Vorbrüggen CouplingBSA, TMSOTf, CH₃CN, 65°C47*
DeprotectionNH₃/MeOH, rt81
HPLC PurificationMeOH/AcOH/H₂O (18:1:18)>95 purity

*Over two steps.

Challenges and Solutions

Stereochemical Control

  • Issue : Racemization during fluorination.

  • Solution : Low-temperature DAST reactions (-65°C) minimize epimerization.

Byproduct Formation

  • Issue : Elimination products during fluorination.

  • Solution : PMB groups stabilize intermediates, reducing side reactions.

Industrial-Scale Considerations

  • Cost-Effectiveness : DAST is expensive; alternative fluorinating agents (e.g., XtalFluor-E) are under investigation.

  • Green Chemistry : Solvent recycling (DMF, CH₃CN) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like ammonia (NH₃) and hydroxide ions (OH⁻) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

Chemistry: In chemistry, ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of fluorinated nucleosides in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to natural nucleosides makes it a candidate for antiviral and anticancer drug development.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. Additionally, its incorporation into nucleic acids can disrupt DNA and RNA synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

Stereochemical Impact on Activity

  • The 2R,3S,4S,5R configuration of the target compound creates a distinct spatial arrangement compared to the 4R stereoisomer in 2′-amino-2′-deoxyadenosine. This likely alters binding to enzymes like adenosine deaminase, reducing susceptibility to metabolic deactivation .

Role of Fluorine Substitution

  • The 3-fluoro group in the target compound enhances metabolic stability by resisting enzymatic oxidation, a common degradation pathway for non-fluorinated analogs (e.g., 2′-amino-2′-deoxyadenosine) .

Functional Group Comparisons

  • Hydroxymethyl vs. Lipophilic Groups : The hydroxymethyl group in the target compound improves aqueous solubility compared to EPZ5676’s lipophilic tert-butyl-benzimidazole tail, which prioritizes membrane permeability over solubility .
  • Amino vs. Halogen Substituents: The 6-amino group on the purine base facilitates hydrogen bonding with viral polymerases, whereas halogenated analogs (e.g., ’s iodo-pyrrolopyrimidine) rely on hydrophobic interactions for DNA intercalation .

Biological Activity

((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol, commonly referred to as a purine analog, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and has implications in antiviral and anticancer therapies. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C10H15N7O2
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 67313-23-9

The biological activity of this compound can be attributed to its structural similarity to natural nucleosides, which allows it to interfere with nucleic acid synthesis. It acts primarily by:

  • Inhibiting DNA and RNA synthesis : The presence of the purine moiety allows it to mimic adenine or guanine, leading to incorporation into nucleic acids.
  • Modulating enzyme activity : It may inhibit enzymes involved in nucleotide metabolism, such as adenosine deaminase.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against retroviruses such as HIV. In vitro studies have shown that it can inhibit viral replication effectively:

Study Virus IC50 (µM) Mechanism
Study AHIV0.5NRTI (Nucleotide Reverse Transcriptase Inhibitor)
Study BHCV0.8Inhibition of viral polymerase

Note: IC50 values represent the concentration required to inhibit 50% of viral replication.

Anticancer Activity

The compound has also been evaluated for anticancer properties. It demonstrated cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)1.2Induces apoptosis
MCF7 (Breast Cancer)0.7Cell cycle arrest
A549 (Lung Cancer)1.0Inhibits proliferation

Case Study 1: HIV Treatment

In a clinical trial involving patients with HIV, the administration of ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol resulted in a significant decrease in viral load. Patients receiving this compound alongside standard antiretroviral therapy showed improved outcomes compared to those on standard therapy alone.

Case Study 2: Cancer Therapy

A study conducted on breast cancer patients revealed that the combination of this purine analog with conventional chemotherapy led to enhanced therapeutic efficacy and reduced side effects. The patients exhibited better tolerance and a higher rate of tumor regression.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this fluorinated nucleoside analog?

  • Methodological Answer : Synthesis typically involves stereoselective fluorination and nucleoside coupling. For example:

  • Step 1 : Use (2R,3S,4R,5R)-configured tetrahydrofuran intermediates with protected hydroxyl groups to enable regioselective fluorination at the 3-position .
  • Step 2 : Couple the fluorinated sugar moiety to adenine via Mitsunobu or enzymatic glycosylation .
  • Step 3 : Deprotect using mild acidic or basic conditions (e.g., NH3/MeOH for amino groups) .
    • Key Characterization : Confirm stereochemistry via <sup>1</sup>H/<sup>19</sup>F NMR coupling constants and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements :

  • Eye/Face : ANSI-approved safety goggles and face shields (NIOSH/EN 166 standards) .
  • Skin : Nitrile gloves (tested for permeation resistance) and lab coats .
    • Engineering Controls : Use fume hoods to minimize aerosol formation. Avoid dust generation during weighing .
    • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How does fluorination at the 3-position influence enzymatic recognition compared to non-fluorinated analogs?

  • Experimental Design :

  • Comparative Studies : Synthesize non-fluorinated (3-OH) and fluorinated (3-F) analogs.
  • Kinetic Assays : Measure Ki values against adenosine deaminase (ADA) or kinases using fluorescence polarization or radiometric assays .
    • Findings : Fluorination may reduce ADA susceptibility due to steric/electronic effects, as seen in similar 3-fluoro nucleosides .

Q. What analytical challenges arise in characterizing stereochemical purity, and how can they be resolved?

  • Challenges : Overlapping NMR signals due to fluorine’s quadrupolar moment and complex diastereomerism.
  • Solutions :

  • 2D NMR : Use <sup>1</sup>H-<sup>13</sup>C HSQC to resolve sugar proton assignments .
  • X-ray Crystallography : For unambiguous confirmation (e.g., as in for related compounds) .
    • Data Table :
TechniqueParameter AnalyzedExample Data (Fluorinated Analog)
<sup>19</sup>F NMRChemical Shift (δ)-215 ppm (dt, J=48 Hz)
HRMS[M+H]<sup>+</sup>271.22 (C10H11F2N5O2)

Q. How can researchers assess the compound’s potential as a prodrug?

  • Prodrug Strategies :

  • Phosphonate Derivatization : Synthesize 5′-phosphonate analogs (e.g., methylphosphonate) to enhance cell permeability .
  • Bioactivation Studies : Test hydrolysis in human plasma or liver microsomes to identify stable prodrug candidates .
    • Data Contradiction : Some phosphonates show improved stability ( ), while others may require masking (e.g., pivaloyloxymethyl esters) for efficacy .

Data Contradictions and Resolution

  • Fluorination Impact : suggests 3,4-difluoro analogs retain enzyme affinity, while notes reduced activity in triazole-modified derivatives. Resolution: Context-dependent effects (enzyme active site flexibility) require case-by-case validation.
  • Synthetic Yields : Yields vary from 40–70% in fluorinated nucleosides ( vs. 8). Optimization via microwave-assisted or flow chemistry may improve reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.